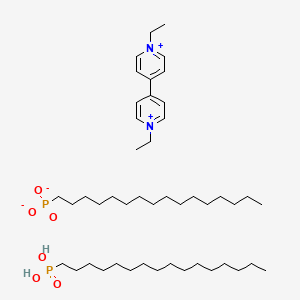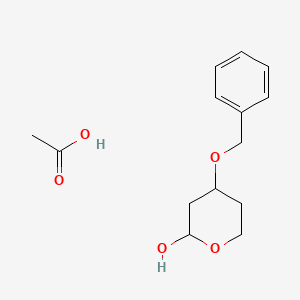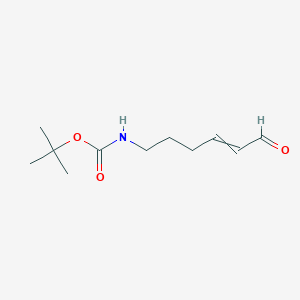silane CAS No. 910805-99-1](/img/structure/B12602156.png)
[3-(2,4-Dimethoxyphenyl)-3-phenylprop-1-yn-1-yl](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dimethoxyphenyl)-3-phenylprop-1-yn-1-ylsilane: is an organosilicon compound that features a unique combination of aromatic and alkyne groups attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethoxyphenyl)-3-phenylprop-1-yn-1-ylsilane typically involves the following steps:
-
Sonogashira Coupling Reaction: : This reaction involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
-
Silylation: : The resulting alkyne is then subjected to silylation using a silylating agent such as trimethylsilyl chloride (TMSCl) in the presence of a base like pyridine. This step introduces the trimethylsilyl group to the alkyne.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
-
Reduction: : Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 3-(2,4-Dimethoxyphenyl)-3-phenylprop-1-yn-1-ylsilane) is used as a building block for the construction of more complex molecules
Biology
The compound’s potential biological activity is of interest in medicinal chemistry. It can be used as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals.
Medicine
Research into the medicinal applications of this compound includes its use in the development of new drugs. Its structural features may contribute to the design of molecules with specific biological activities.
Industry
In materials science, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique combination of aromatic and alkyne groups.
Mécanisme D'action
The mechanism by which 3-(2,4-Dimethoxyphenyl)-3-phenylprop-1-yn-1-ylsilane) exerts its effects depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which could include enzyme inhibition or receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methoxyphenyl)-3-phenylprop-1-yn-1-ylsilane): Similar structure but with a different substitution pattern on the aromatic ring.
3-(2,4-Dimethoxyphenyl)-3-phenylprop-1-yn-1-ylsilane): Similar structure but with a different silyl group.
Uniqueness
The unique combination of the 2,4-dimethoxyphenyl group and the trimethylsilyl group in 3-(2,4-Dimethoxyphenyl)-3-phenylprop-1-yn-1-ylsilane) provides distinct reactivity and properties compared to similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Numéro CAS |
910805-99-1 |
|---|---|
Formule moléculaire |
C20H24O2Si |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
[3-(2,4-dimethoxyphenyl)-3-phenylprop-1-ynyl]-trimethylsilane |
InChI |
InChI=1S/C20H24O2Si/c1-21-17-11-12-19(20(15-17)22-2)18(13-14-23(3,4)5)16-9-7-6-8-10-16/h6-12,15,18H,1-5H3 |
Clé InChI |
VXYMLUBOJBBAPQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C(C#C[Si](C)(C)C)C2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


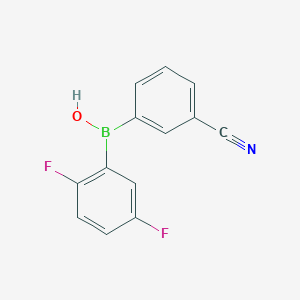

![1-Pyrrolidinecarboxylic acid,2-[[4-[[[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl]amino]-1-piperidinyl]carbonyl]-,1,1-dimethylethyl ester,(2S)-](/img/structure/B12602097.png)
![5-Chloro-2-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B12602112.png)
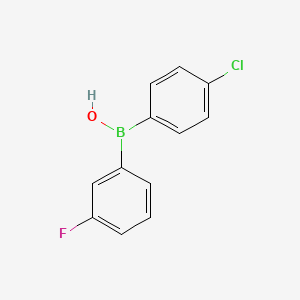
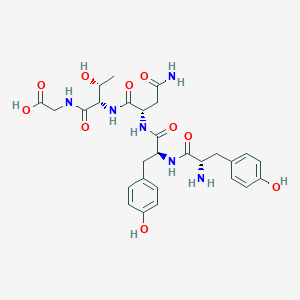
![({3-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12602116.png)
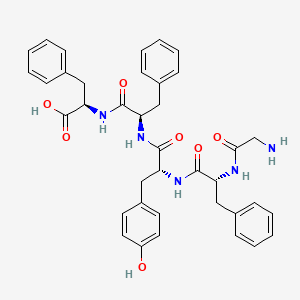
![1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12602126.png)
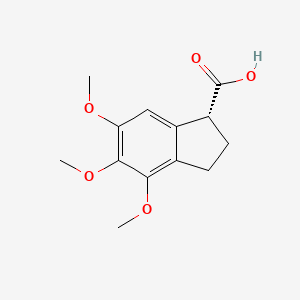
![4-Thiazolidinone, 2-(3-methoxyphenyl)-3-[(3-methoxyphenyl)methyl]-](/img/structure/B12602132.png)
